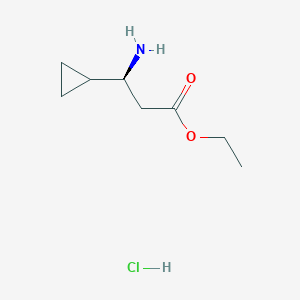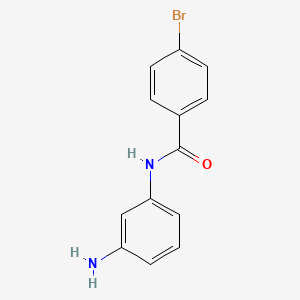
N-(3-aminophenyl)-4-bromobenzamide
Overview
Description
N-(3-aminophenyl)-4-bromobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins overexpressed in certain types of cancer .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through a process known as tubulin-targeting . This involves the compound binding to the protein tubulin, disrupting its normal function and leading to cell death .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell division and growth .
Result of Action
Similar compounds have been found to cause cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-4-bromobenzamide typically involves the reaction of 3-aminophenylamine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(3-aminophenyl)-4-bromobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Yield substituted benzamides.
Oxidation Reactions: Produce nitrobenzamides.
Reduction Reactions: Form primary amines.
Coupling Reactions: Generate biaryl compounds.
Scientific Research Applications
Chemistry: N-(3-aminophenyl)-4-bromobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its anticancer and antimicrobial properties .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials with specific properties .
Comparison with Similar Compounds
- N-(3-aminophenyl)benzamide
- 4-bromo-N-phenylbenzamide
- N-(4-bromophenyl)benzamide
Comparison: N-(3-aminophenyl)-4-bromobenzamide is unique due to the presence of both an amine group and a bromine atom, which confer distinct reactivity and biological activity. Compared to N-(3-aminophenyl)benzamide, the bromine atom in this compound enhances its ability to participate in substitution and coupling reactions. Additionally, the presence of the amine group distinguishes it from 4-bromo-N-phenylbenzamide and N-(4-bromophenyl)benzamide, providing unique sites for further functionalization .
Properties
IUPAC Name |
N-(3-aminophenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBDBHKTZBEWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
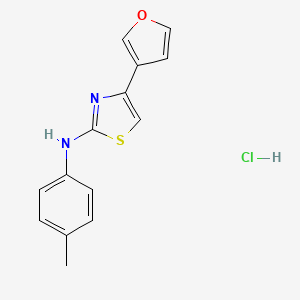
![N-[3-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2595694.png)
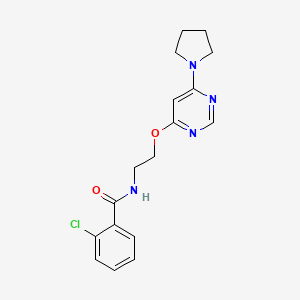
![2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2595699.png)
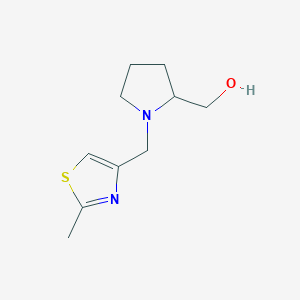
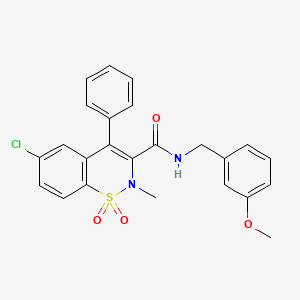

![ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2595707.png)
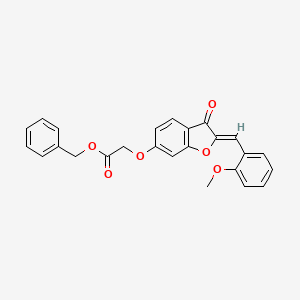
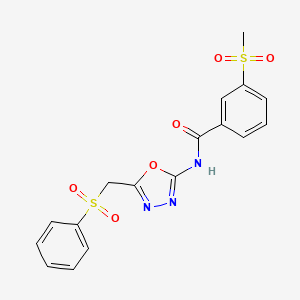
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide](/img/structure/B2595712.png)

![1-(3-methoxyphenyl)-N-[4-(propan-2-yloxy)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2595714.png)
